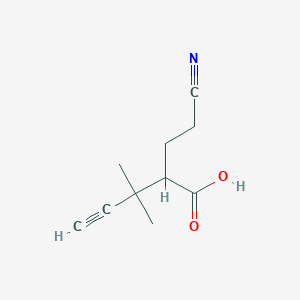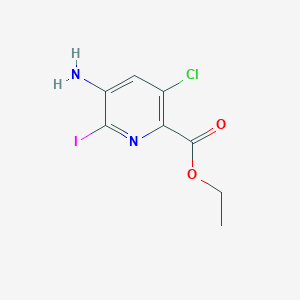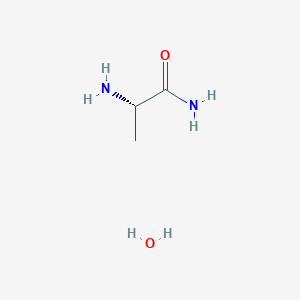![molecular formula C10H14BrN4O5P B12605204 Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 643028-90-4](/img/structure/B12605204.png)
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group, a brominated purine ring, and a hydroxybutoxy side chain.
Vorbereitungsmethoden
The synthesis of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, including the bromination of purine derivatives, the formation of hydroxybutoxy intermediates, and the introduction of the phosphonic acid group. Common synthetic routes include:
Bromination of Purine Derivatives: This step involves the selective bromination of purine rings using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Hydroxybutoxy Intermediates: This involves the reaction of brominated purine derivatives with butoxy alcohols under basic conditions to form hydroxybutoxy intermediates.
Introduction of Phosphonic Acid Group: The final step involves the reaction of hydroxybutoxy intermediates with phosphorous acid or its derivatives under acidic or basic conditions to form the desired phosphonic acid compound.
Analyse Chemischer Reaktionen
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the purine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or thiol compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Wirkmechanismus
The mechanism of action of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The brominated purine ring can interact with nucleic acids and enzymes, potentially inhibiting their function. The hydroxybutoxy side chain and phosphonic acid group contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-: This compound has a similar structure but differs in the position of the hydroxybutoxy side chain.
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-: This compound contains an amino group instead of a bromine atom, leading to different chemical properties and biological activities.
[2-(9H-carbazol-9-yl)ethyl] phosphonic acid: This compound features a carbazole ring instead of a purine ring, resulting in distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
643028-90-4 |
|---|---|
Molekularformel |
C10H14BrN4O5P |
Molekulargewicht |
381.12 g/mol |
IUPAC-Name |
[3-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI-Schlüssel |
OOACYIZFVDOYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=N1)Br)N=CN2C(CCOCP(=O)(O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)

![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)



